molecular formula C18H20N2OS B10861377 Lsd1-IN-24

Lsd1-IN-24

Cat. No.: B10861377
M. Wt: 312.4 g/mol
InChI Key: VJQXIWLVJMDRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSD1-IN-24 is a selective and potent inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating mono- and di-methylated lysine residues on histone proteins. This compound has been shown to induce the expression of programmed death-ligand 1 (PD-L1) and enhance the T cell killing response, making it a promising candidate for cancer-related research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LSD1-IN-24 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process to produce the compound in larger quantities. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The specific industrial production methods for this compound are not publicly available.

Chemical Reactions Analysis

Types of Reactions

LSD1-IN-24 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also occur, potentially affecting the compound’s properties.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The specific reagents and conditions used in the chemical reactions of this compound are not publicly disclosed. common reagents for such reactions may include oxidizing agents, reducing agents, and various catalysts.

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. Detailed information on the products formed is not publicly available.

Scientific Research Applications

LSD1-IN-24 has a wide range of scientific research applications, including:

Mechanism of Action

LSD1-IN-24 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated lysine residues on histone proteins. By inhibiting LSD1, this compound prevents the removal of methyl groups from histone proteins, leading to changes in gene expression . The inhibition of LSD1 by this compound also results in the induction of PD-L1 expression and enhancement of the T cell killing response, which are important for cancer immunotherapy .

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

4-(2-phenothiazin-10-ylethyl)morpholine

InChI

InChI=1S/C18H20N2OS/c1-3-7-17-15(5-1)20(10-9-19-11-13-21-14-12-19)16-6-2-4-8-18(16)22-17/h1-8H,9-14H2

InChI Key

VJQXIWLVJMDRGV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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